N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C17H13N3O3S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A novel series of quinazolinone analogues demonstrated significant broad-spectrum antitumor activity. These compounds were found to be more potent compared to the positive control 5-FU, with selective activities towards CNS, renal, and breast cancer cell lines as well as leukemia cell lines. The molecular docking studies showed that these compounds inhibit growth by targeting ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, similar to known cancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides were explored for their potential as anticancer and antimicrobial agents. Some compounds exhibited activity against K. pneumoniae, and the US National Cancer Institute screened them for their ability to inhibit various human tumor cell lines. Certain derivatives showed high growth inhibition rates and lethal antitumor activity against specific cancer cell lines, suggesting their potential in cancer therapy (O. Antypenko et al., 2016).
Radiomodulatory Effects
Research on quinazolinone derivatives bearing a benzenesulfonamide moiety revealed their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, suggesting their potential as antioxidant and radiomodulatory agents. These compounds could mitigate the damaging effects of gamma radiation, indicating their utility in radioprotection (A. M. Soliman et al., 2020).
Anti-ulcerogenic and Anti-ulcerative Colitis Activity
Novel quinazoline and acetamide derivatives were synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed significant curative ratios against acetic acid-induced ulcer models and were more effective than standard drugs in reducing ulcer and ulcerative colitis symptoms, with no reported side effects on liver and kidney functions upon prolonged administration (F. Alasmary et al., 2017).
Antihistaminic Agents
A study on the synthesis of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones explored their potential as H1-antihistaminic agents. These compounds significantly protected animals from histamine-induced bronchospasm, indicating their potential as a new class of H1-antihistamines with minimal sedation effects compared to standard drugs (V. Alagarsamy et al., 2007).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(20-11-5-6-14-15(7-11)23-10-22-14)8-24-17-12-3-1-2-4-13(12)18-9-19-17/h1-7,9H,8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPKRSGOJLQVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.